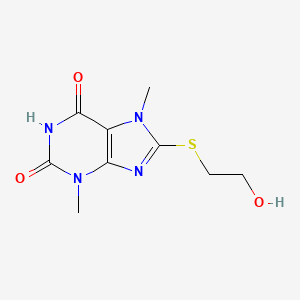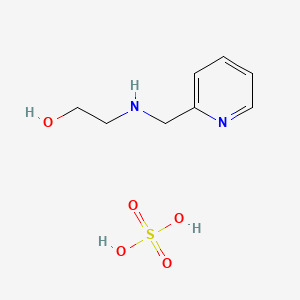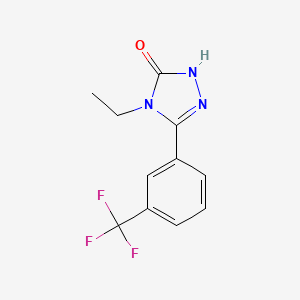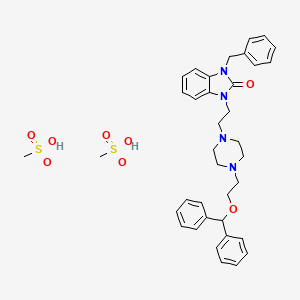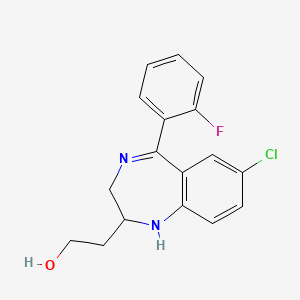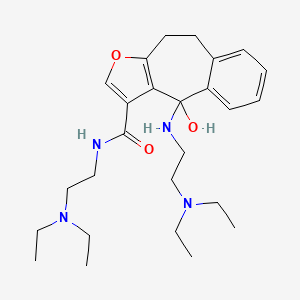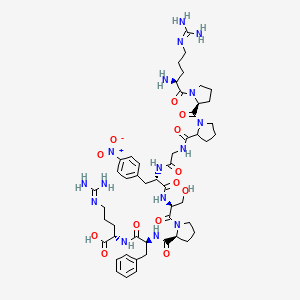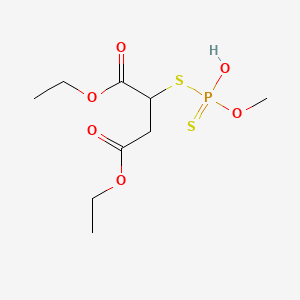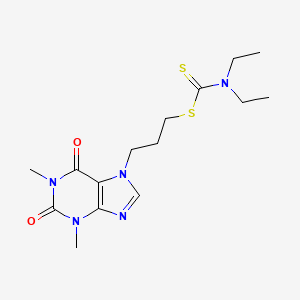
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2,4-Diméthylpyrrolidine chlorhydrate est un composé chiral doté d'applications significatives dans divers domaines de la chimie et de la biologie. Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle azoté à cinq chaînons, et se caractérise par la présence de deux groupes méthyles aux positions 2 et 4 du cycle pyrrolidine. La forme chlorhydrate améliore sa solubilité et sa stabilité, le rendant approprié pour diverses applications.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (2S,4R)-2,4-diméthylpyrrolidine chlorhydrate implique généralement la réduction stéréosélective d'un précurseur approprié. Une méthode courante consiste à réduire un dérivé de la 2,4-diméthylpyrrolidine à l'aide d'un catalyseur chiral pour garantir la stéréochimie souhaitée. La réaction est souvent effectuée dans des conditions douces afin d'éviter la racémisation et de préserver l'intégrité des centres chiraux.
Méthodes de production industrielle
La production industrielle du (2S,4R)-2,4-diméthylpyrrolidine chlorhydrate peut impliquer l'utilisation de procédés d'hydrogénation catalytique à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour isoler efficacement le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(2S,4R)-2,4-Diméthylpyrrolidine chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier davantage le cycle pyrrolidine ou les substituants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à l'atome d'azote ou aux atomes de carbone du cycle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : L'hydrogénation catalytique à l'aide de catalyseurs au palladium ou au platine est typique.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés N-alkyles ou N-acyles.
Applications de la recherche scientifique
(2S,4R)-2,4-Diméthylpyrrolidine chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Le composé sert de précurseur à la synthèse de molécules biologiquement actives, notamment des produits pharmaceutiques.
Médecine : Il est impliqué dans le développement de médicaments ciblant des récepteurs ou des enzymes spécifiques.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme catalyseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du (2S,4R)-2,4-diméthylpyrrolidine chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La nature chirale du composé lui permet de s'insérer dans les sites actifs de ces cibles, modulant leur activité. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible.
Applications De Recherche Scientifique
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,4S)-2,4-Diméthylpyrrolidine chlorhydrate
- (2R,4R)-2,4-Diméthylpyrrolidine chlorhydrate
- (2R,4S)-2,4-Diméthylpyrrolidine chlorhydrate
Unicité
(2S,4R)-2,4-Diméthylpyrrolidine chlorhydrate est unique en raison de sa stéréochimie spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Cette stéréochimie est cruciale pour son efficacité dans la synthèse chirale et son interaction avec les cibles biologiques. La capacité du composé à former des sels chlorhydrates stables améliore encore son utilité dans diverses applications.
Propriétés
Numéro CAS |
866412-04-6 |
|---|---|
Formule moléculaire |
C6H14ClN |
Poids moléculaire |
135.63 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clé InChI |
RDKBTPFACIKRQD-IBTYICNHSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](NC1)C.Cl |
SMILES canonique |
CC1CC(NC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


